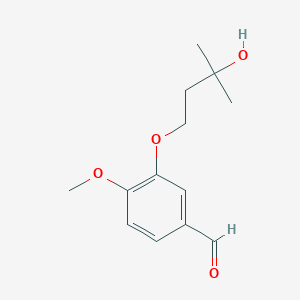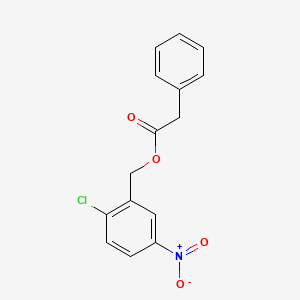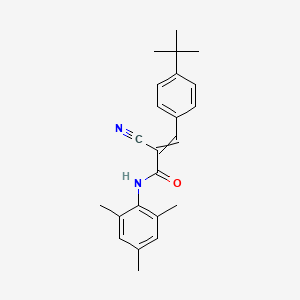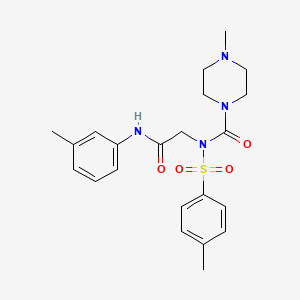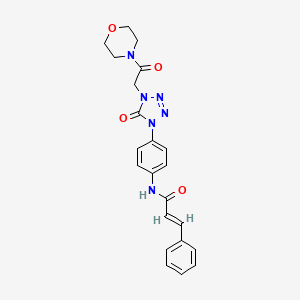
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide: is a complex organic compound featuring a tetrazole ring, a morpholino group, and a cinnamamide moiety. This multifunctional molecule has diverse applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of this compound typically begins with the preparation of intermediate compounds. The first step involves the formation of a tetrazole ring from a suitable nitrile precursor using azide sources under acidic conditions. Next, the tetrazole intermediate is linked to a phenylcinnamamide backbone through standard amide coupling reactions. The morpholino group is introduced via nucleophilic substitution or through the use of morpholine derivatives.
Industrial production methods: : In an industrial setting, the synthesis is optimized for high yield and purity. This includes the use of robust catalysts, efficient reaction monitoring, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of reactions it undergoes: : This compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance, it undergoes oxidation to form more reactive intermediates that can be further functionalized.
Common reagents and conditions used in these reactions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to avoid unwanted side reactions.
Major products formed from these reactions: : Depending on the reaction conditions, the major products can include oxidized or reduced forms of the parent compound, or various substituted derivatives useful in further synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry: : In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures.
Biology: : Its bioactivity is a subject of significant interest
Medicine: : Preliminary research suggests applications in treating specific diseases due to its potential as an enzyme inhibitor or receptor modulator.
Industry: : This compound also finds applications in material science for the development of advanced materials with unique properties.
Mecanismo De Acción
Molecular targets and pathways involved: : This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, thus blocking the substrate from accessing it. In signaling pathways, it might modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Comparison with other similar compounds: : Compared to other tetrazole-based compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide exhibits enhanced stability and bioactivity due to the presence of the cinnamamide moiety and the morpholino group.
List of similar compounds
4-(1H-Tetrazol-5-yl)benzoic acid
2-(2-Morpholinoethyl)-5-phenyl-1,3,4-oxadiazole
Phenylcinnamamide derivatives
Hope this helps. Any particular aspect you'd like to dive deeper into?
Propiedades
IUPAC Name |
(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSAKDVFFEYOS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
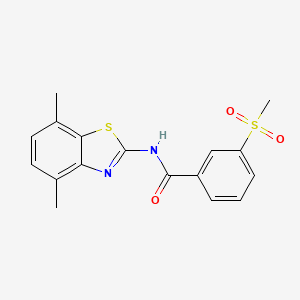
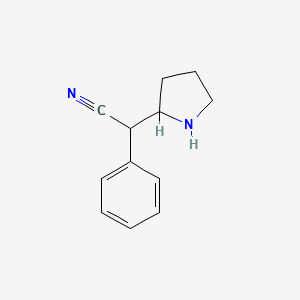
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2512551.png)
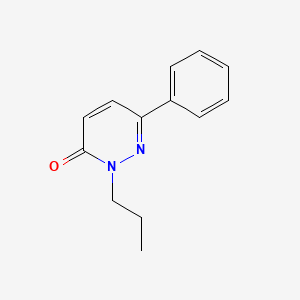
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
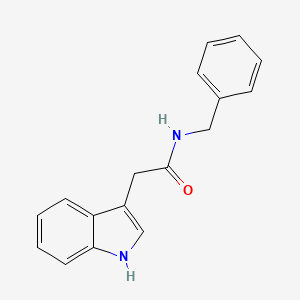
![2-(2H-1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2512562.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
